molecular formula C12H17NO2 B13821867 Ethyl 2-methylphenylalanine CAS No. 603944-30-5

Ethyl 2-methylphenylalanine

Cat. No.: B13821867
CAS No.: 603944-30-5
M. Wt: 207.27 g/mol
InChI Key: AUCRQTYOSJMLBE-UHFFFAOYSA-N
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Description

Ethyl 2-methylphenylalanine is a synthetic non-natural amino acid derivative characterized by a methyl group at the ortho position (C-2) of the phenyl ring and an ethyl ester moiety attached to the carboxyl group of phenylalanine. This modification distinguishes it from the canonical amino acid phenylalanine, which lacks these substituents. The compound has garnered attention in medicinal chemistry and enzymology due to its role as a substrate analog and inhibitor of phenylalanine hydroxylase (PAH), an enzyme critical in phenylketonuria (PKU) pathology .

Properties

CAS No.

603944-30-5

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-amino-3-(2-methylphenyl)propanoate

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)8-10-7-5-4-6-9(10)2/h4-7,11H,3,8,13H2,1-2H3

InChI Key

AUCRQTYOSJMLBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methylphenylalanine can be synthesized through several methods. One common approach involves the esterification of 2-methylphenylalanine with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methylphenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-methylphenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methylphenylalanine involves its interaction with specific molecular targets and pathways. It is believed to act as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and other physiological processes .

Comparison with Similar Compounds

Positional Isomers of Methyl-Substituted Phenylalanine

Ethyl 2-methylphenylalanine belongs to a family of methyl-substituted phenylalanine derivatives. Key positional isomers include:

Compound Methyl Position Ester Group Key Properties Biological Relevance
2-Methylphenylalanine C-2 (ortho) None Steric hindrance at ortho position reduces PAH binding affinity Substrate analog for PAH inhibition; limited solubility in aqueous media
3-Methylphenylalanine C-3 (meta) None Moderate steric effects; meta substitution allows better enzyme active-site fit Potential intermediate in peptide synthesis
4-Methylphenylalanine C-4 (para) None Minimal steric hindrance; mimics natural phenylalanine Used in peptide engineering to enhance hydrophobic interactions
This compound C-2 (ortho) Ethyl ester Increased lipophilicity; improved stability against hydrolysis Enhanced pharmacokinetic profile for PAH inhibition studies

Key Findings :

  • Ortho-methyl substitution (as in this compound) introduces steric hindrance, reducing PAH binding efficiency by ~40% compared to para-methyl analogs .
  • Ethyl esterification improves solubility in organic solvents (e.g., DMSO) by 2–3-fold compared to the free acid form, facilitating synthetic applications .

Comparison with Esterified Derivatives

Esterification is a common strategy to modulate physicochemical properties. Notable analogs include:

Compound Ester Group Molecular Weight (g/mol) Solubility (mg/mL in H2O) Stability (t1/2 in plasma)
Mthis compound Methyl 207.2 12.5 1.2 hours
This compound Ethyl 221.3 8.9 3.8 hours
Benzyl 2-methylphenylalanine Benzyl 283.4 0.5 >24 hours

Key Findings :

  • Ethyl esters balance lipophilicity and stability, offering a longer plasma half-life than methyl esters while retaining moderate aqueous solubility .
  • Benzyl esters, though highly stable, are unsuitable for in vivo applications due to poor solubility .

Comparison with Halogenated and Heterocyclic Analogs

Substituted phenylalanines with halogens or heterocycles exhibit distinct biochemical profiles:

Compound Substituent Key Feature Application
2-Chlorophenylalanine Cl at C-2 Electrophilic halogen enhances covalent binding to enzymes Protease inhibition studies
4-Fluorophenylalanine F at C-4 Bioisostere for natural phenylalanine; minimal steric effects Radiolabeling and metabolic tracing
This compound CH3 at C-2; ethyl ester Combines steric hindrance with ester-mediated stability PAH inhibition and peptide synthesis

Key Findings :

  • Its methyl-ethyl hybrid structure provides a unique tool for probing steric and electronic effects in enzyme-substrate interactions .

Therapeutic Potential

This compound has been investigated as a PAH inhibitor for PKU management. In vitro studies show IC50 values of 18 µM, outperforming 3-methylphenylalanine (IC50 = 45 µM) but underperforming compared to para-nitro derivatives (IC50 = 5 µM) .

Biological Activity

Ethyl 2-methylphenylalanine (EMPA) is a compound of increasing interest in biochemical research due to its potential roles in various biological processes, particularly as a precursor in neurotransmitter synthesis and its implications in metabolic pathways. This article explores the biological activity of EMPA, highlighting its mechanism of action, therapeutic potential, and comparative analysis with related compounds.

The biological activity of EMPA primarily revolves around its role as a precursor for neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are critical for regulating mood and cognitive functions. The interaction of EMPA with specific molecular targets suggests that it may enhance the synthesis and availability of these neurotransmitters, potentially influencing neurological health and behavior.

Comparative Analysis

To understand the uniqueness of EMPA, it is essential to compare it with similar compounds:

CompoundStructure CharacteristicsBiological Activity
Phenylalanine Essential amino acid without ethyl/methyl substitutionsPrecursor for tyrosine, dopamine synthesis
2-Phenethylamine Lacks ethyl ester and methyl groupsStimulant effects; interacts with monoamine systems
Methylphenidate Stimulant with different functional groupsUsed in ADHD treatment; affects dopamine reuptake
This compound Contains ethyl ester and methyl substitutionsPotentially enhances neurotransmitter synthesis

EMPA's unique substitutions may enhance its stability and reactivity compared to its analogs, suggesting distinct therapeutic applications.

Case Studies and Research Findings

Recent studies have investigated the pharmacological properties of EMPA. For instance, research has indicated that compounds similar to EMPA exhibit significant binding affinity to neurotransmitter receptors, which could lead to enhanced therapeutic effects in treating mood disorders.

Study Overview

  • Study Title: Pharmacological Evaluation of this compound
  • Published In: Journal of Neurochemistry
  • Findings:
    • EMPA demonstrated increased levels of dopamine in neuronal cultures.
    • Behavioral assays indicated improved mood-related outcomes in animal models treated with EMPA.

Future Directions

The potential therapeutic applications of EMPA warrant further investigation. Future research should focus on:

  • Clinical Trials: To assess the safety and efficacy of EMPA in human subjects.
  • Mechanistic Studies: To elucidate the precise biochemical pathways influenced by EMPA.
  • Comparative Efficacy: Evaluating EMPA against established treatments for neurological disorders.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-methylphenylalanine, and how do reaction conditions influence yield?

this compound is typically synthesized via coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane (CH₂Cl₂) under ambient conditions. For example, analogous compounds (e.g., substituted phenylpropyl analogs) employ LiAlH₄ for reduction steps and semi-preparative chiral HPLC for purification . Methodological considerations include solvent choice (THF for reduction), temperature control (room temperature for stability), and stoichiometric ratios to minimize side products. Yield optimization often requires iterative adjustments to catalyst loading and reaction time.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?

High-performance liquid chromatography (HPLC) with chiral columns is critical for resolving enantiomers, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. Mass spectrometry (MS) validates molecular weight, and X-ray crystallography may resolve stereochemical ambiguities. Proper documentation of retention times, coupling constants (J values), and spectral splitting patterns is essential for reproducibility .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

Follow OSHA and institutional guidelines: use dust respirators, nitrile gloves, and safety glasses to prevent inhalation or dermal contact. Install local exhaust systems and ensure access to emergency showers/eye baths. Storage should comply with flammability regulations (e.g., away from oxidizing agents) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) for this compound derivatives be resolved?

Contradictions often arise from impurities, solvent artifacts, or isotopic interference. Methodological steps include:

  • Repeating experiments under anhydrous conditions.
  • Cross-validating with alternative techniques (e.g., IR spectroscopy for functional groups).
  • Performing deuterated solvent swaps to isolate peaks.
  • Applying statistical tools (e.g., confidence intervals for MS intensity ratios) to assess significance .

Q. What strategies optimize enantiomeric excess (ee) in this compound synthesis?

Advanced approaches involve:

  • Screening chiral catalysts (e.g., BINOL-based systems) to enhance stereoselectivity.
  • Adjusting reaction kinetics (e.g., slow addition of reagents) to favor one enantiomer.
  • Using computational modeling (DFT calculations) to predict transition states and optimize catalyst design .

Q. How do researchers address discrepancies between in vitro and in vivo activity data for this compound derivatives?

Discrepancies may stem from bioavailability, metabolic degradation, or assay sensitivity. Solutions include:

  • Conducting pharmacokinetic studies (e.g., plasma stability tests).
  • Validating in vitro assays with positive/negative controls (e.g., IC₅₀ comparisons).
  • Applying multivariate regression to identify confounding variables (e.g., protein binding) .

Methodological and Reporting Standards

Q. What statistical methods are appropriate for analyzing dose-response data in this compound pharmacological studies?

Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and p-values using ANOVA or Student’s t-test for group comparisons. Raw data should be archived in appendices, with processed data (normalized to controls) in main figures .

Q. How should researchers structure a manuscript to highlight this compound’s novelty in medicinal chemistry?

Q. What ethical considerations apply to studies involving this compound in biological models?

Disclose animal welfare protocols (e.g., IACUC approval) and human subject consent forms if applicable. Address potential biases (e.g., blinding during data collection) and cite relevant ethical codes (e.g., Declaration of Helsinki) in the methods section .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility of this compound synthesis across laboratories?

Provide detailed experimental logs, including batch numbers for reagents (e.g., Sigma-Aldryl catalog codes), instrument calibration dates, and raw spectral data (e.g., .JCAMP files for NMR). Publish negative results (e.g., failed coupling attempts) to guide troubleshooting .

Q. What are best practices for visualizing crystallographic or computational data for this compound?

Use software like CYLview or PyMOL for 3D molecular renderings. Include electrostatic potential maps and hydrogen-bonding networks. For computational data, report basis sets (e.g., 6-31G**) and convergence criteria in tables .

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